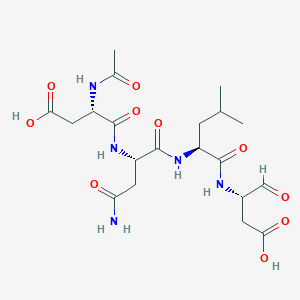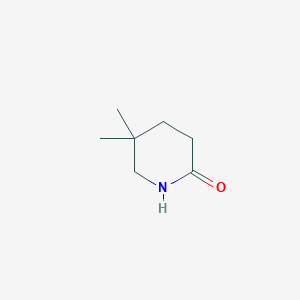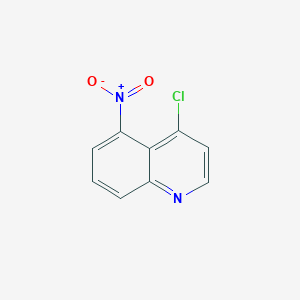
4-Chloro-5-nitroquinoline
概要
説明
4-Chloro-5-nitroquinoline is an organic compound with the chemical formula C9H5ClN2O2. It is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .
Synthesis Analysis
Quinoline derivatives are synthesized using a variety of protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 4-Chloro-5-nitroquinoline is C9H5ClN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions. The target structures are formed by addition, substitution, as well as rearrangement reactions . For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction with the formation of the corresponding diazatricyclotridecatrienes .Physical And Chemical Properties Analysis
4-Chloro-5-nitroquinoline is a solid at room temperature . Its molecular weight is 208.6 g/mol.科学的研究の応用
-
Anticancer Activity
- Quinoline derivatives have shown potential in anticancer activity . For instance, quinoline-chalcone attached podophyllotoxin was synthesized and screened against different cancer cell lines .
- The methods of application involve synthetic chemistry procedures to create the quinoline derivatives, followed by in vitro testing using MTT assays .
- The outcomes of these studies have shown promising results, with some derivatives exhibiting significant cytotoxic activity against cancer cell lines .
-
Antioxidant Activity
- Quinoline derivatives also exhibit antioxidant activity .
- The methods of application typically involve the synthesis of the quinoline derivatives, followed by in vitro testing using various antioxidant assays .
- The outcomes of these studies have shown that some quinoline derivatives possess significant antioxidant activity .
-
Anti-inflammatory Activity
- Quinoline derivatives have been found to have anti-inflammatory properties .
- The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro and in vivo testing using various inflammation models .
- The outcomes of these studies have shown that some quinoline derivatives possess significant anti-inflammatory activity .
-
Antimalarial Activity
- Quinoline derivatives have been used in the treatment of malaria .
- The methods of application typically involve the synthesis of the quinoline derivatives, followed by in vitro and in vivo testing using various malaria models .
- The outcomes of these studies have shown that some quinoline derivatives possess significant antimalarial activity .
-
Anti-SARS-CoV-2 Activity
- Quinoline derivatives have shown potential in anti-SARS-CoV-2 activity .
- The methods of application involve synthetic chemistry procedures to create the quinoline derivatives, followed by in vitro testing .
- The outcomes of these studies have shown promising results, with some derivatives exhibiting significant activity against SARS-CoV-2 .
-
Antituberculosis Activity
- Quinoline derivatives have been found to have antituberculosis properties .
- The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro testing using various tuberculosis models .
- The outcomes of these studies have shown that some quinoline derivatives possess significant antituberculosis activity .
-
Antimicrobial Activity
- Quinoline derivatives have shown antimicrobial properties .
- The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro testing using various microbial models .
- The outcomes of these studies have shown that some quinoline derivatives possess significant antimicrobial activity .
-
Anticonvulsant Activity
- Quinoline derivatives have been found to have anticonvulsant properties .
- The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro and in vivo testing using various convulsion models .
- The outcomes of these studies have shown that some quinoline derivatives possess significant anticonvulsant activity .
-
Cardiovascular Activity
- Quinoline derivatives have been used in the treatment of cardiovascular diseases .
- The methods of application typically involve the synthesis of the quinoline derivatives, followed by in vitro and in vivo testing using various cardiovascular models .
- The outcomes of these studies have shown that some quinoline derivatives possess significant cardiovascular activity .
-
Antiplasmodial Activity
- Quinoline derivatives have shown potential in antiplasmodial activity .
- The methods of application involve synthetic chemistry procedures to create the quinoline derivatives, followed by in vitro testing .
- The outcomes of these studies have shown promising results, with some derivatives exhibiting significant activity against plasmodium .
-
Antibacterial Activity
- Quinoline derivatives have been found to have antibacterial properties .
- The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro testing using various bacterial models .
- The outcomes of these studies have shown that some quinoline derivatives possess significant antibacterial activity .
-
Antiproliferative Activity
- Certain quinoline derivatives, such as 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide, have demonstrated potent antiproliferative activity against cancer cells .
- The methods of application involve synthetic chemistry procedures to create the quinoline derivatives, followed by in vitro testing .
- The outcomes of these studies have shown promising results, with some derivatives exhibiting significant antiproliferative activity against cancer cells .
-
Antimicrobial Activity
- Quinoline derivatives have shown antimicrobial properties .
- The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro testing using various microbial models .
- The outcomes of these studies have shown that some quinoline derivatives possess significant antimicrobial activity .
-
Anticonvulsant Activity
- Quinoline derivatives have been found to have anticonvulsant properties .
- The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro and in vivo testing using various convulsion models .
- The outcomes of these studies have shown that some quinoline derivatives possess significant anticonvulsant activity .
-
Cardiovascular Activity
- Quinoline derivatives have been used in the treatment of cardiovascular diseases .
- The methods of application typically involve the synthesis of the quinoline derivatives, followed by in vitro and in vivo testing using various cardiovascular models .
- The outcomes of these studies have shown that some quinoline derivatives possess significant cardiovascular activity .
-
Antiplasmodial Activity
- Quinoline derivatives have shown potential in antiplasmodial activity .
- The methods of application involve synthetic chemistry procedures to create the quinoline derivatives, followed by in vitro testing .
- The outcomes of these studies have shown promising results, with some derivatives exhibiting significant activity against plasmodium .
-
Antibacterial Activity
- Quinoline derivatives have been found to have antibacterial properties .
- The methods of application usually involve the synthesis of the quinoline derivatives, followed by in vitro testing using various bacterial models .
- The outcomes of these studies have shown that some quinoline derivatives possess significant antibacterial activity .
-
Antiproliferative Activity
- Certain quinoline derivatives, such as 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide, have demonstrated potent antiproliferative activity against cancer cells, with IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .
- The methods of application involve synthetic chemistry procedures to create the quinoline derivatives, followed by in vitro testing .
- The outcomes of these studies have shown promising results, with some derivatives exhibiting significant antiproliferative activity against cancer cells .
Safety And Hazards
将来の方向性
Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-microbial, and anti-viral activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
特性
IUPAC Name |
4-chloro-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-4-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKLLQSQXXCSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503345 | |
| Record name | 4-Chloro-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitroquinoline | |
CAS RN |
40106-98-7 | |
| Record name | 4-Chloro-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



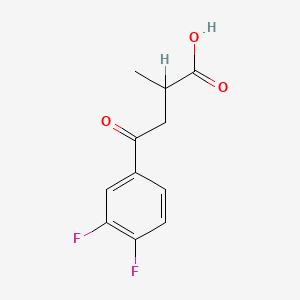
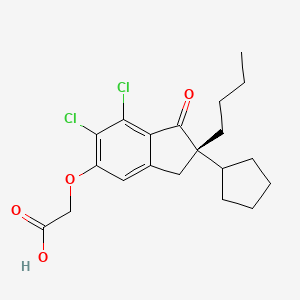
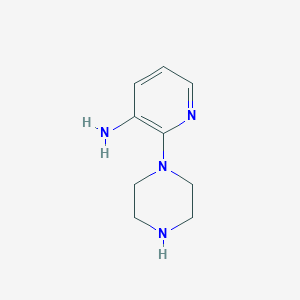
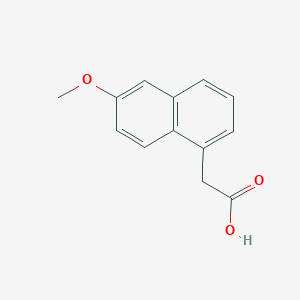
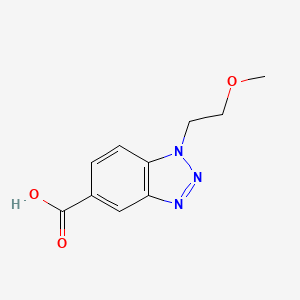
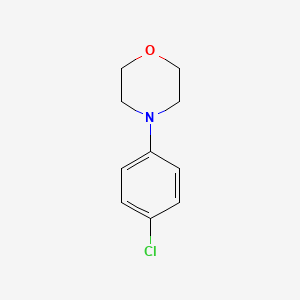
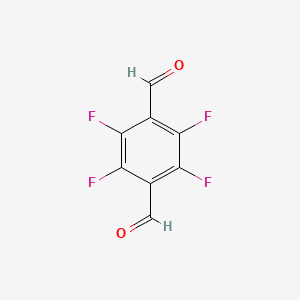
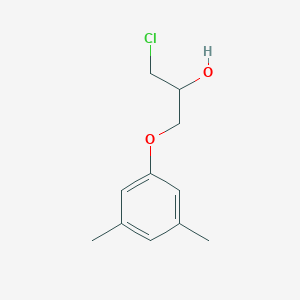
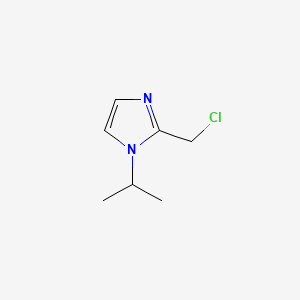
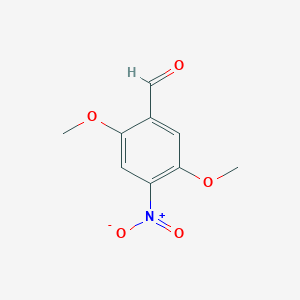
![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
